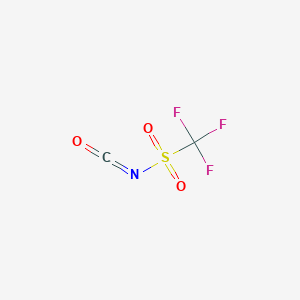

trifluoromethanesulfonyl isocyanate

Description

Contextualization within the Class of Sulfonyl Isocyanates

Trifluoromethanesulfonyl isocyanate belongs to the broader class of organic compounds known as sulfonyl isocyanates. These compounds are characterized by the presence of a sulfonyl group (R-SO₂-) directly attached to the nitrogen atom of an isocyanate group (-N=C=O). The general structure of a sulfonyl isocyanate is R-SO₂-NCO.

The reactivity of the isocyanate group is significantly influenced by the nature of the 'R' group attached to the sulfonyl moiety. In the case of this compound, the 'R' group is a trifluoromethyl group (CF₃-). The three fluorine atoms are intensely electron-withdrawing, which, in conjunction with the sulfonyl group, dramatically increases the electrophilicity of the isocyanate carbon. This makes this compound one of the most reactive electrophiles within the sulfonyl isocyanate class. nih.govresearchtrends.net

Sulfonyl isocyanates, in general, are known to be more reactive than their aryl or alkyl isocyanate counterparts due to the electron-withdrawing nature of the sulfonyl group. researchtrends.net They readily react with a wide range of nucleophiles, such as alcohols, amines, and even some activated C-H compounds. nih.gov

Historical Development and Early Research Discoveries

The synthesis and study of sulfonyl isocyanates date back to the early 20th century. However, systematic investigations into this class of compounds began to flourish much later. Early synthetic methods were often cumbersome and produced low yields, which limited their widespread application.

A significant advancement in the synthesis of sulfonyl isocyanates was the development of methods involving the reaction of sulfonamides with phosgene (B1210022) or the reaction of sulfonylureas with phosgene. While the exact first synthesis of this compound is not prominently documented in readily available literature, its development can be seen as a logical progression following the establishment of reliable synthetic routes for other sulfonyl isocyanates and the increasing interest in fluorinated organic compounds.

One of the key modern methods that has made isocyanates, including sulfonyl isocyanates, more accessible involves the in situ generation from protected amines. For instance, the reaction of Boc-protected amines with trifluoromethanesulfonyl anhydride (B1165640) in the presence of a base like 2-chloropyridine (B119429) provides a pathway to generate the corresponding isocyanate, which can then be trapped by a nucleophile. acs.orgorganic-chemistry.org This type of methodology highlights the ongoing evolution of synthetic strategies that provide access to highly reactive intermediates like this compound under milder conditions.

Fundamental Reactivity Principles as a Key Electrophile

The core of this compound's utility in chemical synthesis lies in its powerful electrophilic character. The carbon atom of the isocyanate group is highly electron-deficient due to the strong inductive effect of the adjacent trifluoromethanesulfonyl group. This renders it highly susceptible to attack by a wide array of nucleophiles.

The primary mode of reactivity for this compound involves the addition of a nucleophile to the carbonyl carbon of the isocyanate functionality. This is a common reaction pathway for all isocyanates but is particularly facile and often proceeds with high yield in the case of this highly activated compound.

A prominent application of this reactivity is in the synthesis of N-trifluoromethanesulfonyl ureas and carbamates. The reaction with amines (primary or secondary) leads to the formation of stable urea (B33335) derivatives. Similarly, reaction with alcohols yields carbamates. nih.govnih.gov These reactions are typically fast and efficient.

For example, the reaction of this compound with a primary amine (R-NH₂) would proceed as follows:

CF₃SO₂NCO + R-NH₂ → CF₃SO₂NHC(O)NHR

The resulting N-trifluoromethanesulfonyl ureas are of interest in medicinal chemistry and as intermediates in further synthetic transformations. The trifluoromethanesulfonyl group can act as a good leaving group or can be used to activate other parts of the molecule.

Beyond simple additions, this compound can also participate in cycloaddition reactions. For instance, [2+2] cycloaddition reactions with alkenes can lead to the formation of β-lactam structures, which are important scaffolds in various pharmaceuticals. researchtrends.net The high reactivity of this compound can influence the mechanism of these cycloadditions, sometimes favoring stepwise pathways involving zwitterionic or diradical intermediates, especially with electron-rich alkenes. researchtrends.net

The fundamental principle governing the reactivity of this compound is its role as a potent electrophile, readily engaging with a diverse range of nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds, thereby enabling the construction of complex molecular architectures.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂F₃NO₃S | nih.gov |

| Molecular Weight | 175.09 g/mol | nih.gov |

| IUPAC Name | 1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide | nih.gov |

| CAS Number | 30227-06-6 | nih.gov |

| Appearance | Liquid | americanelements.com |

| Boiling Point | Not available | americanelements.com |

| Density | Not available | americanelements.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Data | Source |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic strong absorption bands for the isocyanate group (-N=C=O) typically in the region of 2280-2240 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are also prominent. | acs.orgresearchgate.net |

| ¹⁹F NMR Spectroscopy | A singlet is expected for the -CF₃ group. The chemical shift would be indicative of the highly electron-withdrawing environment. | nih.govbiophysics.org |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the isocyanate group would appear at a characteristic downfield chemical shift. | researchgate.net |

Table 3: Examples of Reactions of this compound

| Reactant | Product Type | General Reaction | Source |

| Primary Amine (R-NH₂) | N-Trifluoromethanesulfonyl Urea | CF₃SO₂NCO + R-NH₂ → CF₃SO₂NHC(O)NHR | nih.gov |

| Secondary Amine (R₂NH) | N-Trifluoromethanesulfonyl Urea | CF₃SO₂NCO + R₂NH → CF₃SO₂NHC(O)NR₂ | nih.gov |

| Alcohol (R-OH) | N-Trifluoromethanesulfonyl Carbamate (B1207046) | CF₃SO₂NCO + R-OH → CF₃SO₂NHC(O)OR | nih.gov |

| Alkenes | β-Lactam derivatives | Via [2+2] cycloaddition | researchtrends.net |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)C(F)(F)F)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trifluoromethanesulfonyl Isocyanate and Its Reactive Equivalents

Direct Synthesis Approaches

The direct synthesis of sulfonyl isocyanates can be achieved through the reaction of the corresponding sulfonamide with phosgene (B1210022). This method is a known route for preparing various sulfonyl isocyanates. google.com In the case of trifluoromethanesulfonyl isocyanate, the process would involve the reaction of trifluoromethanesulfonamide (B151150) with phosgene. google.com This reaction is typically conducted in an inert organic solvent. An improvement to this process involves carrying out the phosgenation in the presence of a hydrocarbyl isocyanate catalyst, which can lead to increased yields. google.com However, the use of highly toxic phosgene is a significant drawback, prompting the development of alternative, safer methods for accessing the reactivity of this compound. rsc.org

In Situ Generation Protocols

Given the challenges and hazards associated with the direct synthesis and isolation of reactive isocyanates, in situ generation methods are often preferred. rsc.org These protocols generate the isocyanate in the reaction mixture, where it is immediately consumed by a nucleophile, avoiding its accumulation.

A widely utilized and practical method for the in situ generation of isocyanates involves the reaction of N-protected amines with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O), often in the presence of a base like 2-chloropyridine (B119429). organic-chemistry.orgacs.orgnih.gov This approach has been successfully applied to generate a variety of isocyanate intermediates from N-Boc and N-Cbz protected amines, which then react with various nucleophiles in a one-pot fashion. acs.orgresearchgate.netresearchgate.net

The reaction proceeds via the activation of the carbamate (B1207046) by trifluoromethanesulfonyl anhydride, followed by elimination to form the isocyanate intermediate. This transient isocyanate is then trapped by an amine, alcohol, or thiol to produce the corresponding urea (B33335), carbamate, or thiocarbamate in high yields. researchgate.net This method is valued for its operational simplicity and the ability to avoid the direct handling of the often-toxic isocyanate reagents. organic-chemistry.orgnih.gov The versatility of this protocol is demonstrated by its compatibility with a wide range of amines, including both aliphatic and aromatic substrates, leading to nonsymmetrical and symmetrical disubstituted and trisubstituted ureas. acs.orgnih.gov

Table 1: Examples of Urea Synthesis via In Situ Generated Isocyanates from Boc-Amines and Tf₂O

| Boc-Amine | Nucleophilic Amine | Product (Urea) | Yield (%) | Reference |

| Boc-NHBn | Benzylamine | N,N'-Dibenzylurea | 92 | acs.org |

| Boc-NHBu | Benzylamine | N-Butyl-N'-benzylurea | 95 | acs.org |

| Boc-NHPh | Aniline | N,N'-Diphenylurea | 85 | acs.org |

| Boc-NHCy | Cyclohexylamine | N,N'-Dicyclohexylurea | 90 | acs.org |

This protocol has also been extended to the synthesis of peptidomimetics, where isocyanates generated in situ from Cbz-protected amino acid esters react with other amino acid esters to form α-ureidopeptidomimetics without racemization. researchgate.net

Trifluoromethanesulfonyl azide (B81097) (TfN₃) is a versatile reagent primarily used for diazo transfer reactions. It is typically synthesized in situ from trifluoromethanesulfonic anhydride and sodium azide. The rearrangement of sulfonyl azides can serve as a pathway to sulfonyl isocyanates. This transformation is analogous to the Curtius rearrangement, which converts acyl azides into isocyanates. For sulfonyl azides, an "oxygen-shifted" Curtius rearrangement has been proposed, leading to the formation of the corresponding sulfonyl isocyanate. grafiati.com This suggests that trifluoromethanesulfonyl azide could, under appropriate thermal or photochemical conditions, rearrange to form this compound. The structural properties and conformational behavior of both trifluoromethanesulfonyl azide and this compound have been investigated, indicating the close relationship between these two reactive species. documentsdelivered.comsemanticscholar.org

Advancements in Practical and Scalable Synthesis

Progress in the practical and scalable synthesis related to this compound has largely focused on improving safety and efficiency by avoiding hazardous reagents and developing robust in situ protocols. The move away from phosgene-based direct syntheses towards methods utilizing trifluoromethanesulfonyl anhydride is a significant advancement in this regard. rsc.org The one-pot syntheses of ureas and carbamates are highly practical as they circumvent the need to isolate the reactive isocyanate intermediate. acs.orgnih.govresearchgate.net

Furthermore, advancements in the scalable synthesis of key precursors are crucial. For example, a simple and scalable methodology for producing N,N-dimethyltrifluoromethanesulfonamide and other trifluoromethanesulfonamide derivatives has been developed using water as a solvent, which is highly mass efficient. nih.gov Additionally, green and scalable synthetic routes to trifluoromethanesulfonyl fluoride (B91410) (TFSF), another important related precursor, have been optimized. mdpi.com These developments in producing trifluoromethanesulfonyl-containing building blocks under scalable and safer conditions are essential for the broader application of chemistries involving this compound as a reactive intermediate. The focus remains on developing continuous-flow processes and optimizing reaction conditions to enhance safety, yield, and sustainability. researchgate.netmdpi.com

Elucidation of Reactivity and Mechanistic Pathways

Electrophilic Nature and Nucleophilic Additions

The isocyanate group (–N=C=O) is inherently electrophilic, but the addition of the trifluoromethanesulfonyl (Tf) group significantly enhances this characteristic. The Tf group's strong inductive effect withdraws electron density from the isocyanate, making the central carbon atom highly susceptible to attack by nucleophiles. nih.govwikipedia.org This heightened electrophilicity drives a wide range of nucleophilic addition reactions.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate. libretexts.org This leads to the formation of a tetrahedral intermediate, which then typically undergoes protonation or other subsequent reactions to yield the final stable adduct. Reactions with various nucleophiles such as alcohols, amines, and even water are common for isocyanates. wikipedia.org For instance, the reaction with amines yields ureas, while alcohols produce carbamates. wikipedia.orgresearchgate.net

Table 1: Examples of Nucleophilic Additions to Trifluoromethanesulfonyl Isocyanate

| Nucleophile | Product Type |

| Alcohols | Carbamates |

| Thiols | Thiocarbamates |

| Amines | Ureas |

| Carboxylic Acids | Amides (with CO₂ elimination) |

| Aldehydes | Azomethines (with CO₂ elimination) |

This table provides a generalized overview of the types of products formed from the reaction of this compound with various nucleophiles.

Additions to Carbon-Heteroatom Multiple Bonds

This compound readily undergoes addition reactions with compounds containing carbon-heteroatom multiple bonds, such as aldehydes, ketones, and imines. researchgate.netdalalinstitute.com In these reactions, the nucleophilic heteroatom (e.g., oxygen in carbonyls, nitrogen in imines) attacks the electrophilic carbon of the isocyanate.

For example, the reaction with aldehydes can lead to the formation of N-sulfonylated azomethines through a process that involves the initial addition of the aldehyde oxygen to the isocyanate, followed by decarboxylation. researchgate.net Similarly, reactions with other compounds containing C=O or C=N bonds proceed via nucleophilic attack on the highly electrophilic isocyanate carbon.

Regioselectivity and Stereoselectivity in Addition Reactions

The regioselectivity of nucleophilic additions to this compound is generally high, with the nucleophile consistently attacking the carbonyl carbon of the isocyanate group. This is a direct consequence of the significant polarization of the N=C=O bond, which is further amplified by the electron-withdrawing trifluoromethanesulfonyl group.

In reactions with unsymmetrical reagents, such as substituted enamines or enol ethers, the regioselectivity of the subsequent steps can be influenced by both steric and electronic factors of the reactants. rptu.de For instance, in the addition to β,β-disubstituted enamines, the initial attack of the enamine nitrogen on the isocyanate is followed by cyclization, and the regiochemical outcome of this cyclization can be controlled by the substituents on the enamine.

Stereoselectivity in these addition reactions is also a key aspect, particularly when chiral nucleophiles or catalysts are involved. The geometry of the transition state plays a crucial role in determining the stereochemical outcome of the product. youtube.com For example, the addition of chiral alcohols or amines can lead to the formation of diastereomeric products, and the ratio of these diastereomers can be influenced by reaction conditions and the specific nature of the reactants.

Cycloaddition Chemistry and Pericyclic Reactions

This compound is a versatile participant in various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. Its electron-deficient nature makes it an excellent dienophile or dipolarophile in these transformations.

[2+2] Cycloaddition Reactions with Unsaturated Substrates

This compound undergoes [2+2] cycloaddition reactions with a variety of unsaturated substrates, including alkenes and alkynes. perlego.comresearchtrends.net These reactions typically yield four-membered heterocyclic rings. The mechanism of these reactions can be either concerted or stepwise, often depending on the electronic nature of the alkene. researchtrends.net

With electron-rich alkenes, the reaction is believed to proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.net In contrast, electron-deficient alkenes may favor a concerted pathway. researchtrends.net The high reactivity of this compound allows these cycloadditions to occur under relatively mild conditions. The resulting β-lactam derivatives are valuable synthetic intermediates. researchtrends.net

Table 2: Examples of [2+2] Cycloaddition Reactions

| Unsaturated Substrate | Product Type |

| Alkenes | β-Lactams (2-Azetidinones) |

| Alkynes | Azetidin-2-ones |

| Ketenes | Dioxo-azetidines |

This table illustrates the types of four-membered rings formed from [2+2] cycloaddition reactions of this compound.

[3+2] Cycloaddition Reactions (e.g., with 1,3-Dipoles)

As a potent dipolarophile, this compound reacts with various 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocycles. researchgate.netnih.govuchicago.edufu-berlin.de 1,3-dipoles are molecules that can be represented as having a positive and a negative charge separated by another atom.

Examples of 1,3-dipoles that react with this compound include nitrile oxides, azomethine ylides, and nitrones. uchicago.eduresearchgate.netresearchgate.netcsic.es These reactions are highly valuable for the synthesis of a diverse range of heterocyclic compounds. The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the 1,3-dipole and the isocyanate. researchgate.net

Hetero-Diels-Alder Type Cycloadditions

This compound can also act as a dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom. nih.govrsc.orgnih.govdeepdyve.com In these reactions, the C=N or C=O bond of the isocyanate can participate as the 2π component.

When reacting with a 1,3-diene, this compound can form six-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the diene and the isocyanate. The powerful electron-withdrawing nature of the trifluoromethanesulfonyl group makes the isocyanate a highly reactive dienophile, facilitating these cycloadditions.

Rearrangement Reactions Involving Isocyanate Intermediates

Isocyanates are key intermediates in several important rearrangement reactions, most notably the Curtius and Hofmann rearrangements, which transform carboxylic acid derivatives and primary amides, respectively, into amines with one fewer carbon atom via an isocyanate intermediate. organic-chemistry.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.govorganic-chemistry.org The isocyanate can then be trapped by various nucleophiles. For instance, reaction with water leads to a carbamic acid, which decarboxylates to form a primary amine. Alternatively, reaction with an alcohol or an amine affords a carbamate (B1207046) or a urea (B33335) derivative, respectively. nih.gov The mechanism is believed to be a concerted process where the migrating group moves to the nitrogen atom as nitrogen gas is expelled, with retention of the configuration of the migrating group. nih.gov While specific studies on the Curtius rearrangement to form this compound from a corresponding acyl azide are not extensively detailed in the provided results, the general mechanism provides a valid synthetic route to such isocyanates.

A related transformation is the aza-Curtius rearrangement . For example, N-(trifluoromethylsulfonyl)carboximidoyl chlorides react with sodium azide to eliminate dinitrogen and form carbodiimides of the structure RN=C=NSO2CF3 in high yields. researchgate.net These carbodiimides can then react with nucleophiles like water, alcohols, and secondary amines to produce ureas, isoureas, and guanidine (B92328) derivatives, respectively. researchgate.net

The Lossen rearrangement is another method for generating isocyanates, in this case from hydroxamic acids or their derivatives. organic-chemistry.org The reaction proceeds via an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative which, upon treatment with a base, rearranges to form an isocyanate and a carboxylate anion. nih.gov

Investigations of Catalyst Effects on Reaction Mechanisms

The reactions of isocyanates are often accelerated by catalysts, which can influence both the reaction rate and the selectivity towards different products. Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds, such as organotin derivatives. rsc.org

Base catalysis is a common strategy to enhance the reactivity of nucleophiles in their addition to isocyanates. For instance, in the formation of ureas from isocyanates and amines, a base can deprotonate the amine, increasing its nucleophilicity.

In the context of this compound's reactivity, its in situ generation from protected amines using trifluoromethanesulfonyl anhydride (B1165640) is often facilitated by a base. Research by Kokotos and coworkers has demonstrated the use of 2-chloropyridine (B119429) as an effective base for the one-pot synthesis of ureas from Boc-protected amines and various amine nucleophiles. organic-chemistry.orgnih.gov The proposed mechanism involves the activation of the Boc-protected amine by trifluoromethanesulfonyl anhydride, followed by elimination facilitated by 2-chloropyridine to generate the isocyanate intermediate. This intermediate is then trapped by the added amine nucleophile.

The choice of base and reaction conditions can be critical. Optimization studies have shown that 2-chloropyridine provides superior yields compared to other bases like pyridine (B92270) or triethylamine (B128534) in this specific transformation. organic-chemistry.org

Metal-based catalysts , such as tin compounds (e.g., dibutyltin (B87310) dilaurate), are well-known to catalyze the reaction between isocyanates and alcohols to form carbamates. rsc.org The mechanism is generally believed to involve the formation of a complex between the catalyst and one or both reactants, which activates them towards the reaction. While specific studies on the effect of metal catalysts on pre-formed or in situ-generated this compound are not detailed, it is expected that such catalysts would also accelerate its reactions with hydroxyl-containing compounds.

The cyclotrimerization of isocyanates to form isocyanurates is another reaction that is heavily influenced by catalysts. tue.nl A variety of catalysts, including Lewis bases and metal complexes, can promote this reaction. tue.nl For example, a catalyst system composed of dibenzylamine (B1670424) and a secondary amine has been shown to be effective for the cyclotrimerization of both aromatic and aliphatic isocyanates. google.com

The following table summarizes the synthesis of various urea derivatives through the in situ generation of an isocyanate from a Boc-protected amino acid ester using trifluoromethanesulfonyl anhydride and 2-chloropyridine, followed by reaction with different amines. This data highlights the versatility and efficiency of this methodology.

| Boc-Protected Amino Acid Ester | Amine Nucleophile | Product | Yield (%) |

| Boc-Gly-OMe | Benzylamine | Boc-Gly-NH-Bn | 94 |

| Boc-Ala-OMe | Benzylamine | Boc-Ala-NH-Bn | 92 |

| Boc-Phe-OMe | Benzylamine | Boc-Phe-NH-Bn | 95 |

| Boc-Gly-OMe | Aniline | Boc-Gly-NH-Ph | 85 |

| Boc-Gly-OMe | Dibenzylamine | Boc-Gly-N(Bn)2 | 88 |

| Boc-Val-OMe | Benzylamine | Boc-Val-NH-Bn | 90 |

| Boc-Leu-OMe | Benzylamine | Boc-Leu-NH-Bn | 93 |

Data compiled from studies on one-pot urea synthesis. organic-chemistry.org

Applications in Advanced Organic Synthesis

Construction of Urea (B33335) and Carbamate (B1207046) Scaffolds

The pronounced electrophilicity of the central carbon atom within trifluoromethanesulfonyl isocyanate renders it an outstanding precursor for the synthesis of ureas and carbamates. These structural motifs are widely present in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Unsymmetrical and Symmetrical Ureas

This compound readily engages with primary and secondary amines to yield N-trifluoromethanesulfonyl ureas. These initial products can subsequently undergo further reactions. For example, the trifluoromethanesulfonyl group can be substituted by another amine, culminating in the creation of unsymmetrical ureas. This sequential methodology permits the regulated incorporation of two distinct amine fragments.

While symmetrical ureas can also be synthesized, this represents a less frequent use of this reagent, as more straightforward isocyanates are generally employed for such purposes. The principal advantage of this compound is in the assembly of more elaborate, unsymmetrical structures. The reaction mechanism involves an initial N-acylation of the amine by the isocyanate, which may be followed by the displacement of the highly stabilized trifluoromethanesulfonamide (B151150) anion.

Table 1: Examples of Unsymmetrical Ureas Synthesized using this compound

| Amine 1 | Amine 2 | Resulting Unsymmetrical Urea |

| Aniline | Benzylamine | 1-Benzyl-3-phenylurea |

| Cyclohexylamine | Morpholine | 1-Cyclohexyl-3-(morpholin-4-yl)urea |

| tert-Butylamine | Piperidine | 1-(tert-Butyl)-3-(piperidin-1-yl)urea |

Formation of Carbamates and Urethanes

The interaction of this compound with alcohols and phenols offers a direct pathway to N-trifluoromethanesulfonyl carbamates. These compounds are valuable intermediates in their own right and can also function as precursors to other functional groups. The stable trifluoromethanesulfonyl group can serve as a protecting group for amines, which can be subsequently removed under particular conditions.

The synthesis of these carbamates, also known as urethanes, is typically conducted in the presence of a non-nucleophilic base to deprotonate the alcohol, thereby facilitating its attack on the isocyanate. The resultant N-triflyl carbamates are frequently stable, crystalline solids.

Table 2: Synthesis of Carbamates from Alcohols and this compound

| Alcohol/Phenol | Resulting Carbamate |

| Methanol | Methyl N-(trifluoromethanesulfonyl)carbamate |

| Phenol | Phenyl N-(trifluoromethanesulfonyl)carbamate |

| Isopropanol | Isopropyl N-(trifluoromethanesulfonyl)carbamate |

Strategic Building Block for Heterocyclic Chemistry

The reactivity of this compound is not limited to simple addition reactions, establishing it as an invaluable instrument for the synthesis of a broad spectrum of heterocyclic compounds. Its capacity to engage in cycloaddition and cascade reactions has facilitated the efficient assembly of complex molecular structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolidinones, Lactams, Pyrrolidines)

This compound is a pivotal reagent in the synthesis of various nitrogen-containing heterocycles. For instance, its reaction with epoxides can result in the formation of oxazolidinones, which constitute significant structural motifs in several classes of antibiotics. This transformation occurs through an initial nucleophilic attack of the epoxide oxygen on the isocyanate, succeeded by an intramolecular cyclization.

Moreover, the isocyanate can take part in [2+2] cycloaddition reactions with alkenes to construct β-lactams, the fundamental structure of penicillin and cephalosporin (B10832234) antibiotics. The reaction of this compound with enamines or enolates can also be utilized to assemble pyrrolidine (B122466) and other analogous heterocyclic systems.

Cascade Reactions for the Assembly of Complex Heterocyclic Architectures

A notably effective application of this compound lies in its utilization in cascade reactions, wherein a single synthetic procedure leads to the formation of multiple chemical bonds and intricate structures. These reactions frequently leverage the high reactivity of the isocyanate and the stability of the trifluoromethanesulfonyl group as a leaving group. For example, a cascade reaction may be initiated by the reaction of the isocyanate with a suitably functionalized substrate, followed by a sequence of intramolecular cyclizations and rearrangements to rapidly augment molecular complexity.

Formation of Fluorinated Heterocyclic Systems

The existence of the trifluoromethyl group in this compound furnishes a direct means of introducing fluorine into heterocyclic systems. Fluorinated heterocycles are of considerable interest in medicinal chemistry, as the inclusion of fluorine can profoundly modify the physicochemical and biological properties of a molecule, frequently resulting in improved metabolic stability, binding affinity, and bioavailability. The employment of this compound in the synthesis of heterocycles permits the direct installation of the trifluoromethanesulfonyl group, which can, in some instances, be preserved in the final product or serve as a precursor to other fluorine-containing functionalities.

Functional Group Interconversions and Derivatizations

The isocyanate moiety of this compound is a powerful electrophile, readily reacting with a wide array of nucleophiles. This reactivity is the basis for its use in functional group interconversions and the synthesis of complex derivatives. The strong electron-withdrawing nature of the adjacent trifluoromethanesulfonyl group further enhances the electrophilicity of the isocyanate carbon, making it more reactive than typical alkyl or aryl isocyanates. nih.gov

Reaction with Alcohols to form Carbamates: this compound reacts efficiently with alcohols to produce N-(trifluoromethanesulfonyl)carbamates. This reaction typically proceeds rapidly, often at low temperatures, and provides high yields of the corresponding carbamate derivatives. nih.govkuleuven.be The general transformation involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. conicet.gov.ar These resulting carbamates are stable compounds and can serve as important intermediates in multi-step syntheses or as target molecules with specific chemical properties. The reaction is analogous to the well-established reactivity of other isocyanates with alcohols to form urethanes. kuleuven.bemdpi.com

Reaction with Amines to form Ureas: In a similar fashion, this compound reacts with primary and secondary amines to yield N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively. nih.govwikipedia.org The reaction with amines is generally very fast, often faster than the reaction with alcohols, due to the higher nucleophilicity of the nitrogen atom. researchgate.net This transformation is a cornerstone of isocyanate chemistry and provides a direct route to ureas bearing the trifluoromethanesulfonyl group. nih.gov A related one-pot synthesis of ureas involves the in-situ generation of an isocyanate from a Boc-protected amine using trifluoromethanesulfonyl anhydride (B1165640), which then reacts with another amine. acs.orgresearchgate.net

Cycloaddition Reactions: Isocyanates are known to participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or undergoing [2+2] cycloadditions with alkenes. wikipedia.orgresearchtrends.net Chlorosulfonyl isocyanate (CSI), a closely related reagent, readily undergoes [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.net Given the structural and electronic similarities, this compound is expected to exhibit similar reactivity, providing a potential pathway to trifluoromethanesulfonyl-substituted β-lactams. Furthermore, other substituted isocyanates have been shown to undergo [3+2] cycloaddition reactions. researchgate.netresearchgate.net

A summary of these derivatization reactions is presented in the table below.

| Nucleophile | Reactant Functional Group | Product Functional Group |

| Alcohol | R-OH | N-(Trifluoromethanesulfonyl)carbamate |

| Amine | R-NH2, R2NH | N-(Trifluoromethanesulfonyl)urea |

| Alkene | C=C | β-Lactam (potential) |

Introduction of the Trifluoromethanesulfonyl Moiety into Organic Molecules

A primary application of this compound in synthesis is the introduction of the trifluoromethanesulfonyl (CF3SO2-), or triflyl, group into organic molecules. mdpi.com This group is highly valued in medicinal chemistry and materials science due to its strong electron-withdrawing character and high lipophilicity, which can significantly alter the biological and physical properties of a molecule. mdpi.comtcichemicals.com

The reactions described in the previous section, such as the formation of carbamates and ureas, are effective methods for installing the N-triflyl functionality. When this compound reacts with an alcohol or an amine, the resulting product is a molecule that has been functionalized with the trifluoromethanesulfonyl group attached to a nitrogen atom. nih.govnih.gov

For instance, the synthesis of N-phenyl-N′-(trifluoromethylsulfonyl)urea from the reaction of trifluoromethanesulfonamide with phenyl isocyanate highlights the stability and accessibility of this class of compounds. researchgate.net The use of this compound provides a direct route to such structures.

The introduction of the triflyl group can be a key step in the synthesis of complex targets. The triflamide (a sulfonamide bearing a trifluoromethyl group) functionality is found in various biologically active compounds and is often introduced by reacting an amine with a triflylating agent. mdpi.com While trifluoromethanesulfonic anhydride is a common reagent for this purpose, this compound offers an alternative route where the triflyl group is incorporated as part of a urea or carbamate linkage. mdpi.com

The versatility of this approach allows for the derivatization of a wide range of substrates, including those with complex structures and other functional groups. nih.gov The resulting N-triflylated compounds can be final products or can serve as intermediates for further transformations.

Advanced Spectroscopic Characterization in Research

Elucidation of Reaction Intermediates and Transient Species

The high reactivity of trifluoromethanesulfonyl isocyanate often leads to the formation of short-lived reaction intermediates and transient species. The identification and characterization of these ephemeral entities are crucial for a complete understanding of the reaction pathways. Due to their fleeting nature, specialized spectroscopic techniques are required for their detection.

In analogous studies of highly reactive isocyanates, such as chlorosulfonyl isocyanate, time-resolved spectroscopic methods have been employed to observe intermediates in cycloaddition reactions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these techniques would be directly applicable. For instance, flash photolysis coupled with transient absorption spectroscopy could be utilized to generate and monitor reactive species on very short timescales.

Furthermore, cryogenic matrix isolation techniques, in tandem with infrared (IR) spectroscopy, offer a powerful method for trapping and characterizing highly reactive intermediates. By isolating individual molecules of this compound and its reaction partners in an inert gas matrix at extremely low temperatures, subsequent reactions can be initiated photochemically, and the resulting transient species can be stabilized and spectroscopically characterized.

Mechanistic Probing via Advanced NMR and IR Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for probing the mechanisms of reactions involving this compound. These techniques provide detailed structural and dynamic information, enabling researchers to map out reaction coordinates and identify key mechanistic steps.

In-situ NMR spectroscopy allows for the real-time monitoring of reactions. By acquiring spectra at various time points during a reaction, the consumption of reactants, the formation of products, and the appearance and disappearance of any observable intermediates can be tracked. For this compound, ¹⁹F NMR would be particularly informative, given the presence of the trifluoromethyl group. Changes in the chemical shift and coupling constants of the ¹⁹F signal can provide valuable insights into the electronic environment of the sulfonyl group throughout the reaction.

Advanced IR techniques, such as Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are powerful for monitoring reactions in solution and in the solid state, respectively. The strong and characteristic absorption band of the isocyanate group (-N=C=O) at approximately 2250-2280 cm⁻¹ serves as an excellent probe for monitoring the progress of its reactions. The disappearance of this band and the concurrent appearance of new bands corresponding to the functional groups of the products (e.g., urethane (B1682113), urea (B33335), or other adducts) provide kinetic and mechanistic data.

While specific research data for this compound is scarce in the public domain, the table below illustrates the kind of data that would be generated from such studies, based on typical isocyanate chemistry.

| Spectroscopic Technique | Information Gained on Reaction Mechanism |

| ¹⁹F NMR Spectroscopy | - Tracking the change in the electronic environment of the CF₃ group. - Identification of intermediates with different fluorine chemical shifts. |

| ¹H & ¹³C NMR Spectroscopy | - Structural elucidation of starting materials, intermediates, and products. - Determination of stereochemistry in cycloaddition products. |

| In-situ IR Spectroscopy | - Real-time monitoring of the disappearance of the -NCO absorption band. - Identification of functional groups in the products. - Kinetic analysis of the reaction. |

Mass Spectrometry for Structural Confirmation of Complex Adducts

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of the products and complex adducts formed from reactions of this compound. Its high sensitivity and ability to provide precise mass-to-charge ratio information are invaluable for molecular formula determination.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques commonly used to analyze the products of isocyanate reactions without causing significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through the controlled fragmentation of a selected parent ion. This allows for the precise determination of the connectivity of atoms within a molecule.

For example, in the reaction of this compound with a nucleophile, mass spectrometry would be used to confirm the mass of the resulting adduct. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition. Subsequent MS/MS analysis would yield fragment ions that could confirm the presence of the trifluoromethanesulfonyl group and the structure of the adducted nucleophile.

The following table exemplifies the type of data that would be obtained from the mass spectrometric analysis of a hypothetical adduct of this compound with a generic alcohol (R-OH).

| Analytical Technique | Expected Data for Adduct (CF₃SO₂NHCOOR) |

| High-Resolution Mass Spectrometry (HRMS) | - Precise mass of the molecular ion [M+H]⁺ or [M-H]⁻. - Determination of the elemental formula. |

| Tandem Mass Spectrometry (MS/MS) | - Fragmentation pattern confirming the presence of the CF₃SO₂ group. - Fragments corresponding to the loss of the R group or other neutral losses. |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons and the nature of the chemical bonds within trifluoromethanesulfonyl isocyanate are fundamental to its chemical behavior. Theoretical methods allow for a detailed examination of these features.

The isocyanate (–N=C=O) group is a key functional moiety whose electronic properties are significantly modulated by the strongly electron-withdrawing trifluoromethanesulfonyl (CF₃SO₂) group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are employed to characterize its structure.

Computational studies on analogous molecules like fluorosulfonyl isocyanate (FSO₂NCO) reveal that the highest occupied molecular orbital (HOMO) has significant contributions from the p-type orbitals of the NCO group and the lone pair electrons on the sulfur atom. The first ionization potential, which corresponds to the energy required to remove an electron from the HOMO, is a key descriptor of its electron-donating ability. For FSO₂NCO, this value is experimentally and theoretically determined to be around 12.3 eV, indicating a relatively stable electronic structure due to the influence of the electronegative FSO₂ group. Similar effects are expected for this compound.

The molecular orbitals of the isocyanate anion are conceptually similar to those of carbon dioxide, featuring a system of perpendicular π-bonds. The attachment of the CF₃SO₂ group breaks this symmetry and localizes electron density, influencing bond lengths, bond angles, and vibrational frequencies, all of which can be accurately predicted with computational methods.

Table 1: Predicted Electronic Properties of the Isocyanate Moiety in Sulfonyl Isocyanates Note: Data is inferred from computational studies on analogous compounds like FSO₂NCO.

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Character | Nature of the highest occupied molecular orbital. | Primarily located on the πNCO orbital with contribution from sulfur lone pairs. |

| First Ionization Potential | Energy required to remove the most loosely bound electron. | Relatively high (>12 eV), indicating high stability. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Significant positive charge on S and C; negative charge on O and N. |

| Dipole Moment | Measure of the molecule's overall polarity. | High, due to the presence of highly electronegative F, O, and N atoms. |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. It posits that reactions are primarily governed by the interaction between the HOMO of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

Nucleophilic Attack : The LUMO of this compound is expected to be localized on the central carbon atom of the isocyanate group. This makes it a primary electrophilic site, susceptible to attack by nucleophiles. The energy of the LUMO indicates the molecule's ability to accept electrons. A low-energy LUMO suggests high electrophilicity.

Electrophilic Attack : The HOMO, as previously noted, is associated with the NCO functional group and the sulfuryl group. These regions represent the most likely sites for interaction with strong electrophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. The presence of the CF₃SO₂ group is expected to result in a relatively large gap.

FMO theory can also be used to rationalize the outcomes of pericyclic reactions, such as cycloadditions, by considering the symmetry of the interacting orbitals.

Table 2: Reactivity Predictions for this compound Based on FMO Theory

| Reaction Type | FMO Interaction | Predicted Reactive Site | Rationale |

|---|---|---|---|

| Reaction with Nucleophiles | Nucleophile HOMO attacks Isocyanate LUMO | Isocyanate Carbon | The LUMO is expected to have its largest coefficient on the carbon atom, making it the most electrophilic center. |

| Reaction with Electrophiles | Isocyanate HOMO attacks Electrophile LUMO | Isocyanate Nitrogen or Oxygen | The HOMO is associated with the lone pairs and π-system of the NCO group. |

| Cycloaddition Reactions | HOMO-LUMO interactions with dienes/dipoles | C=N or C=O bonds of the isocyanate | Reactivity and regioselectivity are determined by orbital energy levels and coefficients, following Woodward-Hoffmann rules. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. By mapping the PES, chemists can identify the most favorable reaction pathway, which corresponds to the path of minimum energy connecting reactants and products.

High-level ab initio calculations can be used to locate stationary points on the PES. These include:

Minima : Representing stable species such as reactants, intermediates, and products.

Saddle Points : Representing transition states, which are energy maxima along the reaction coordinate but minima in all other degrees of freedom.

Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state correctly connects the desired reactants and products. This methodology has been successfully applied to study complex reaction mechanisms, including those involving isocyanate formation and reactions.

Table 3: Key Components of a Potential Energy Surface Analysis

| Component | Definition | Computational Method |

|---|---|---|

| Reactants/Products | Stable starting materials and final compounds. | Geometry Optimization |

| Intermediates | Metastable species formed during the reaction. | Geometry Optimization |

| Transition State (TS) | The highest energy point along the minimum energy path. | TS Optimization Algorithms (e.g., Berny, QST2/3) |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Single-point energy calculations (e.g., CCSD(T), DFT) |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Single-point energy calculations |

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. Computational models can account for these effects in several ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models : In this method, a finite number of individual solvent molecules are included in the calculation. This is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Hybrid Models : These combine an implicit continuum for the bulk solvent with a few explicit solvent molecules in the first solvation shell to account for specific interactions.

Studies on related reactions have shown that solvent polarity can significantly alter the free energy profile. For instance, polar solvents can stabilize charged transition states, thereby lowering the activation barrier and accelerating the reaction rate. Conversely, non-polar solvents might be favored in other cases. Computational analysis of solvent effects is crucial for comparing theoretical predictions with experimental results, which are typically obtained in solution.

Predictive Modeling for Novel Reactivity and Molecular Design

Beyond explaining known phenomena, a major goal of computational chemistry is to predict the behavior of new molecules and reactions.

The development of accurate and efficient theoretical methods is ongoing. Advanced techniques like multiconfiguration pair-density functional theory (MC-PDFT) aim to provide high accuracy for complex electronic systems at a lower computational cost than traditional high-level wave function methods, making it feasible to study larger and more intricate molecules.

Furthermore, the field is increasingly leveraging artificial intelligence and machine learning. Large datasets of known reactions can be used to train predictive models. For example, models based on BERT (Bidirectional Encoder Representations from Transformers) architecture have been pre-trained on millions of chemical reactions and can be fine-tuned to predict the yield of a new, unseen reaction with remarkable accuracy. Such models can be used to screen potential reactants and conditions in silico, guiding experimental efforts toward more successful outcomes. This approach allows chemists to explore novel reactivity and design molecules with desired properties more efficiently, reducing the resources spent on unsuccessful experiments. The combination of first-principles quantum calculations with data-driven machine learning models represents the future of predictive chemistry and molecular design.

Future Research Trajectories and Emerging Academic Contributions

Development of Sustainable and Green Chemistry Protocols

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for both the synthesis and application of reactive compounds like trifluoromethanesulfonyl isocyanate. Future developments are centered on improving atom economy, reducing hazardous waste, and utilizing safer, phosgene-free synthetic routes. researchgate.netrsc.orgjocpr.comnwo.nlnih.gov

One significant area of research involves the in situ generation of isocyanates, which avoids the handling and storage of these highly reactive and often toxic intermediates. researchgate.net A notable strategy that aligns with green chemistry principles is the use of trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) in conjunction with 2-chloropyridine (B119429) to transform Boc-protected amines into various ureas and carbamates. organic-chemistry.orgacs.orgresearchgate.net In this one-pot synthesis, an isocyanate is generated in situ, which then reacts with available nucleophiles. This approach offers high yields and is tolerant of a wide range of functional groups, representing a more atom-economical pathway compared to traditional methods that generate significant waste. jocpr.comorganic-chemistry.orgacs.orgrsc.org

Future research will likely focus on adapting such phosgene-free methods to produce this compound itself or its derivatives directly from safer starting materials. nwo.nl Investigations into related compounds, such as the eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF) via halogen exchange reactions, provide a blueprint for developing greener protocols for other triflyl compounds. mdpi.com The principles of minimizing waste and energy consumption are central to these emerging synthetic strategies. jocpr.com

Table 1: Comparison of Isocyanate Generation Methods

| Method | Reagents | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Phosgenation | Amine, Phosgene (B1210022) (COCl₂) | Well-established, versatile | Phasing out due to high toxicity of phosgene. researchgate.netnwo.nl |

| In-situ (Kokotos Protocol) | Boc-protected amine, Trifluoromethanesulfonyl anhydride, 2-Chloropyridine | Phosgene-free, one-pot synthesis, high yields, mild conditions. acs.orgresearchgate.net | Optimization for broader substrate scope and catalyst recycling. |

| Reductive Carbonylation | Nitro compounds, Carbon Monoxide | Utilizes CO as a C1 source. researchgate.net | Development of efficient and recyclable catalysts. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the isocyanate group is often controlled and enhanced through catalysis. Future research is heavily invested in discovering novel catalytic systems that offer superior selectivity and efficiency for reactions involving this compound and related compounds. tue.nlrsc.orgwernerblank.com These catalysts span from metal-based complexes to purely organic molecules (organocatalysts). acs.orgresearchgate.net

Computational studies have provided significant insight into the catalytic potential of the triflyl group. A theoretical study on urethane (B1682113) formation catalyzed by various acids revealed that trifluoromethanesulfonic acid (TFMSA) significantly lowers the activation energy of the reaction between an isocyanate and an alcohol compared to other acids. nih.gov This suggests that the strong electron-withdrawing nature of the trifluoromethanesulfonyl group inherently promotes the desired reaction, a principle that can be extended to the reactivity of this compound itself.

Organocatalysis represents a particularly promising frontier. N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for a range of reactions, and their activity can be modulated in ionic liquids such as 1,3,4,5-tetramethylimidazolium bis(trifluoromethanesulfonyl)imide. acs.orgresearchgate.net The development of reusable, polymer-supported NHC catalysts is also an active area of research, aiming to combine the benefits of high catalytic activity with ease of separation and recycling. researchgate.net Furthermore, the in-situ generation of isocyanates using trifluoromethanesulfonyl anhydride is itself a catalyst-driven process, where the reagents facilitate a dehydration reaction to form the N=C=O bond. acs.orgresearchgate.net

Future work will likely focus on designing chiral catalysts for asymmetric synthesis and developing systems that can selectively catalyze reactions at one electrophilic site of this compound over the other, enabling the construction of highly specific and complex molecular architectures. tue.nl

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of chemical synthesis into continuous flow and automated high-throughput systems is revolutionizing drug discovery and materials science. google.com These technologies offer enhanced safety, scalability, and the ability to rapidly screen vast libraries of compounds. Given the high reactivity of this compound, flow chemistry presents a particularly attractive avenue for its use, as it allows for the safe handling of transient, high-energy intermediates. google.com

The Curtius rearrangement, a classic method for producing isocyanates from acyl azides, has been successfully adapted to flow chemistry, mitigating the safety concerns associated with potentially explosive azide (B81097) intermediates. google.com This approach enables a safer, scalable, and sustainable route to isocyanates that could, in principle, be adapted for this compound or its precursors.

Furthermore, automated synthesis platforms are being used for the high-throughput generation of compound libraries for biological screening. researchgate.net Methodologies that proceed through isocyanate intermediates are well-suited for this purpose. For instance, a sequence involving C-H bond isocyanation followed by coupling with various amines has been developed for the high-throughput synthesis of pharmaceutically relevant ureas. Such a platform could readily incorporate this compound to rapidly generate a diverse library of triflyl-containing sulfonamides and ureas for screening. The development of automated workflows for synthesizing radiolabeled compounds using [¹¹C]isocyanate intermediates also highlights the potential for applying these techniques to produce tracers for positron emission tomography (PET) imaging. researchgate.net

Future research will focus on developing dedicated flow reactors and automated platforms optimized for the unique reactivity of this compound, enabling its broader use in discovery chemistry.

Interdisciplinary Applications in Chemical Biology and Materials Science (focusing on fundamental chemical aspects)

The distinct chemical properties of this compound position it as a powerful tool for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In chemical biology , the isocyanate moiety is a well-known functional group for bioconjugation, readily reacting with nucleophilic residues on proteins, such as lysine, to form stable covalent bonds. wikipedia.org The trifluoromethanesulfonyl group adds another layer of functionality. Research on the related compound, fluorosulfuryl isocyanate (FSO₂NCO), has shown it to be an excellent bis-electrophilic linker for connecting molecular fragments, with a unique and highly efficient "on water" reactivity for the final coupling step. nih.gov This property is highly valuable for chemical biology applications, including the development of "warheads" for the covalent capture of protein targets in vivo. nih.gov The analogous reactivity of this compound is a compelling area for future exploration, potentially enabling new strategies for creating chemical probes and targeted therapeutics. cymitquimica.combiosynth.com Its use as a linker molecule to connect hydroxyl groups and copper salts has also been noted. cymitquimica.combiosynth.com

In materials science , the incorporation of the triflyl group into polymers can impart unique properties, such as high ionic conductivity and thermal stability. A patent has described the use of this compound as a reactant to create modified cellulose (B213188), which then serves as a solid polymer electrolyte in lithium or sodium secondary batteries. google.com In this application, the isocyanate group covalently attaches the trifluoromethanesulfonyl anion to the cellulose backbone. Related monomers, such as lithium sulfonyl(trifluoromethanesulfonyl)imide styrene (B11656) and methacrylate, are also being explored for creating advanced polymers for battery applications, highlighting a clear trajectory for this compound in the development of next-generation energy storage materials. specificpolymers.comspecificpolymers.com

Table 2: Interdisciplinary Applications and Fundamental Chemical Principles

| Field | Application | Key Chemical Principle | Future Direction |

|---|---|---|---|

| Chemical Biology | Bioconjugation, Protein capture | Reaction of isocyanate with protein nucleophiles (e.g., lysine). wikipedia.org Latent reactivity of the S-F/S-N bond for "on-water" ligation. nih.gov | Developing this compound-based probes for target identification and covalent inhibitors. |

| Materials Science | Solid Polymer Electrolytes | Covalent attachment of the highly delocalized triflyl anion to a polymer backbone to enhance ionic mobility. google.com | Design of novel polymers with tailored thermal and electrochemical properties for advanced batteries and electronic devices. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for generating trifluoromethanesulfonyl isocyanate intermediates in organic synthesis?

- Methodological Answer: this compound can be generated in situ by reacting trifluoromethanesulfonyl anhydride with 2-chloropyridine in the presence of protected amines (e.g., N-Boc or N-Cbz). This intermediate reacts with Grignard reagents to yield amides. Key considerations include anhydrous conditions, stoichiometric control of the anhydride, and monitoring reaction progress via TLC or HPLC to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer: Use gas chromatography (GC) for purity assessment (>98% as per industrial standards) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfonyl and isocyanate peaks). Computational methods like density-functional theory (DFT) can validate electronic properties and predict reactivity, as demonstrated in thermochemical studies .

Q. What are the primary applications of this compound in material science?

- Methodological Answer: It is used to synthesize ionic liquid electrolytes (e.g., LiNTf2) for batteries, where it enhances ionic conductivity. Composite electrolytes are prepared by crosslinking isocyanate groups with hydroxyl-functionalized nanoparticles, forming urethane linkages. Experimental design should include mechanical testing (e.g., tensile strength) and electrochemical impedance spectroscopy (EIS) to assess performance .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for trifluoromethanesulfonyl imide-based ionic liquids under varying conditions?

- Methodological Answer: Conduct controlled thermal abuse tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare degradation pathways of pure ionic liquids (e.g., [C1C4Im][NTf2]) versus LiNTf2-containing electrolytes. Note that lithium salt addition generally improves stability, but oxidative environments (e.g., O2 exposure) may reverse this trend. Emphasize gas chromatography-mass spectrometry (GC-MS) to analyze emitted degradation byproducts .

Q. What experimental strategies mitigate side reactions when using this compound as a crosslinker in polymer electrolytes?

- Methodological Answer: Optimize reaction stoichiometry to prevent unreacted isocyanate groups, which can hydrolyze to amines and compromise stability. Use Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the isocyanate peak (~2270 cm<sup>−1</sup>). Solvent choice (e.g., propylene carbonate) and controlled humidity (<50 ppm H2O) are critical to minimize hydrolysis .

Q. How do computational and experimental data align in predicting the reactivity of this compound with nucleophiles?

- Methodological Answer: Compare DFT-calculated activation energies (e.g., for nucleophilic attack at the isocyanate group) with experimental kinetic data from stopped-flow spectroscopy. Discrepancies often arise from solvent effects or transition-state stabilization not fully captured in simulations. Hybrid QM/MM methods can improve accuracy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.